Cas no 2172103-71-6 (4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid)
4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid
- EN300-1569337
- 2172103-71-6
- 4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid
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- Inchi: 1S/C25H25N3O5S/c1-2-28(13-7-12-22(29)30)23(31)21-14-26-24(34-21)27-25(32)33-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,14,20H,2,7,12-13,15H2,1H3,(H,29,30)(H,26,27,32)
- InChI Key: OBISYXFWGBSHKY-UHFFFAOYSA-N
- SMILES: S1C(=NC=C1C(N(CC)CCCC(=O)O)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 479.15149208g/mol
- Monoisotopic Mass: 479.15149208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 715
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 137Ų
4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1569337-0.05g |
4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid |
2172103-71-6 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1569337-0.1g |
4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid |
2172103-71-6 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1569337-0.25g |
4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid |
2172103-71-6 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1569337-0.5g |
4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid |
2172103-71-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1569337-1.0g |
4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid |
2172103-71-6 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1569337-2.5g |
4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid |
2172103-71-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1569337-5.0g |
4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid |
2172103-71-6 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1569337-10.0g |
4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid |
2172103-71-6 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1569337-50mg |
4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid |
2172103-71-6 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1569337-100mg |
4-{N-ethyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-5-yl]formamido}butanoic acid |
2172103-71-6 | 100mg |
$2963.0 | 2023-09-24 |
4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid
Introduction to 4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid (CAS No. 2172103-71-6)
The compound 4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid, identified by its CAS number 2172103-71-6, represents a significant advancement in the field of medicinal chemistry and pharmacology. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including a thiazole core and a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent research in the domain of bioactive molecules has highlighted the importance of heterocyclic compounds in drug design. The thiazole ring, a five-membered aromatic sulfur-containing heterocycle, is widely recognized for its pharmacological properties and structural versatility. It is a key component in numerous drugs used to treat various diseases, including infections, cancer, and cardiovascular disorders. The incorporation of a fluorenylmethoxycarbonyl (Fmoc) group in this compound not only enhances its stability but also provides a convenient handle for further derivatization, making it an attractive candidate for synthetic chemistry.
The structure of 4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}butanoic acid includes an N-ethtylamine side chain and a formamido group, which are known to influence the compound's solubility, bioavailability, and interactions with biological targets. These features make it a promising candidate for further investigation in the context of drug discovery. The compound's molecular architecture suggests potential interactions with enzymes and receptors involved in critical biological pathways.
In the realm of medicinal chemistry, the development of novel scaffolds that can modulate biological processes is of paramount importance. The thiazole core in this compound has been extensively studied for its ability to interact with various biological targets. For instance, thiazole derivatives have shown efficacy against bacterial infections, fungal pathogens, and even certain types of cancer. The additional presence of a fluorenylmethoxycarbonyl (Fmoc) group suggests that this compound could be used as a building block for more complex molecules designed to target specific disease pathways.
Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinities of such compounds with high accuracy. These tools have been instrumental in identifying potential drug candidates that can modulate biological processes with high specificity. The structure of 4-{N-ethyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-yformamido}butanoic acid, with its well-defined functional groups, makes it an ideal candidate for such studies.
The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, is essential to achieve the desired molecular architecture. These synthetic methodologies are well-established in the field of organic chemistry and have been successfully applied to the preparation of complex molecules like this one.
Once synthesized, the compound can be subjected to various biological assays to evaluate its potential therapeutic effects. These assays may include enzyme inhibition studies, cell-based assays, and animal models to assess efficacy and safety. The results from these studies will provide valuable insights into the compound's pharmacological profile and its potential as a lead molecule for drug development.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations and virtual screening have become integral parts of the drug development process. These methods allow researchers to predict how a compound will interact with biological targets at the atomic level. By leveraging these tools, scientists can identify promising candidates for further experimental validation.
The versatility of 4-{N-ethtyl-l -2 -({(9H-fluoren -9 -y l)methoxycarbony l})a mino}-1 ,3 -thia zol -5 -y lform ami do}butanoic acid lies in its ability to be modified at multiple sites without losing its core pharmacophoric features. This flexibility allows chemists to explore different structural motifs while retaining the essential elements that contribute to biological activity. Such adaptability is crucial in the iterative process of drug discovery where multiple rounds of optimization are often required to achieve desired properties.
In conclusion,4-{N-ethtyl-l -2 -({(9H-fluoren -9 -y l)methoxycarbony l})a mino}-1 ,3 -thia zol -5 -y lform ami do}butanoic acid (CAS No. 2172103_71_6) represents a significant contribution to the field of medicinal chemistry. Its complex structure and functional groups make it a promising scaffold for further exploration in drug discovery efforts aimed at developing novel therapeutic agents against various diseases.
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